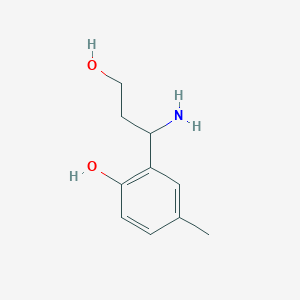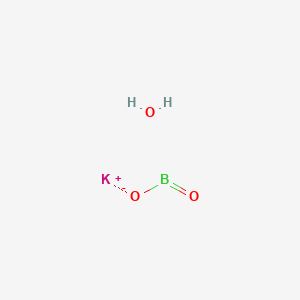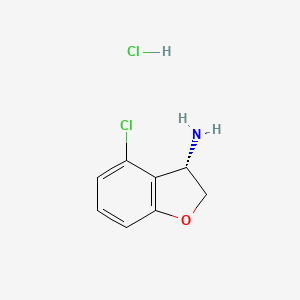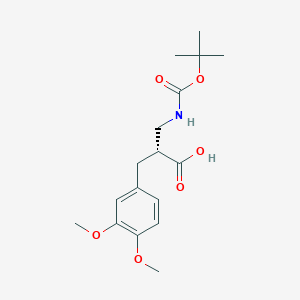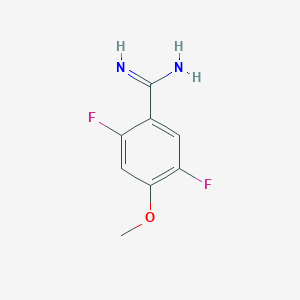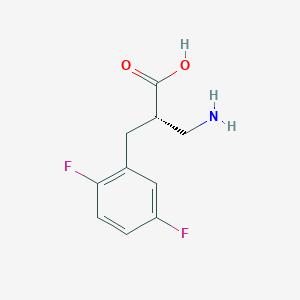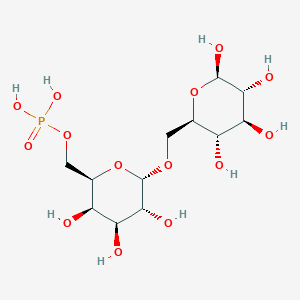
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate is a complex organic compound. It is characterized by its multiple hydroxyl groups and phosphate ester, making it a significant molecule in various biochemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate involves multiple steps The process typically starts with the protection of hydroxyl groups to prevent unwanted reactions This is followed by the formation of the glycosidic bond between the two pyran rings
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are meticulously controlled, including temperature, pH, and reaction time, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as phosphorylated sugars and alcohols. These derivatives have significant applications in biochemical research and industrial processes.
Applications De Recherche Scientifique
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Used in the production of biodegradable polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation processes. It also participates in signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucose-6-phosphate: A phosphorylated sugar involved in glycolysis and gluconeogenesis.
Fructose-1,6-bisphosphate: An intermediate in the glycolytic pathway.
Ribose-5-phosphate: A component of the pentose phosphate pathway.
Uniqueness
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate is unique due to its complex structure and multiple functional groups. This complexity allows it to participate in a wide range of biochemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H23O14P |
|---|---|
Poids moléculaire |
422.28 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-5-3(25-11(19)9(17)7(5)15)1-23-12-10(18)8(16)6(14)4(26-12)2-24-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6+,7+,8+,9-,10-,11-,12+/m1/s1 |
Clé InChI |
MPJUWDDYGSGMFC-MEYGDINOSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)COP(=O)(O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)

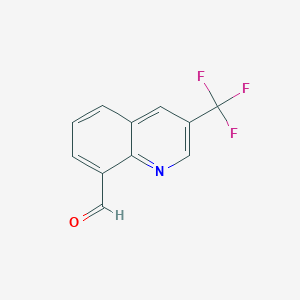
![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
